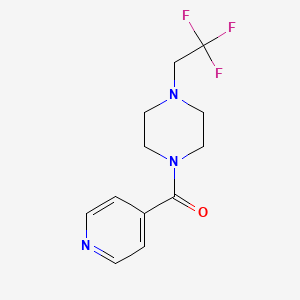![molecular formula C13H9N3O2 B2936469 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid CAS No. 1784219-73-3](/img/structure/B2936469.png)
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The compound is solid in form .Applications De Recherche Scientifique
Pyrrolidine and Derivatives in Drug Discovery
The pyrrolidine ring, a saturated scaffold due to its sp3-hybridization, is widely used in medicinal chemistry to obtain compounds for treating human diseases. This interest is attributed to the efficient exploration of pharmacophore space and the contribution to the stereochemistry of molecules. Pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, exhibit target selectivity and a diverse biological profile influenced by stereoisomers and the spatial orientation of substituents (Li Petri et al., 2021).
Pyridine-Based Compounds in Chemosensing and Medicinal Applications
Pyridine derivatives are significant in both medicinal and chemosensing applications, exhibiting a wide range of biological activities such as antifungal, antibacterial, and anticancer. They also serve as effective chemosensors for various ions and species. The structural versatility of pyridine derivatives allows for the design of active compounds and selective chemosensors (Abu-Taweel et al., 2022).
Pyrrolopyridines in Biological Activity
Pyrrolopyridines, or azaindoles, are reported for their significant biological activities, mainly as anticancer agents. The structural mimicry of the ATP molecule by the pyrrolopyridine scaffold makes these compounds effective kinase inhibitors, indicating their potential in the treatment of cancer and other diseases. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, highlights the therapeutic efficiency of these compounds (El-Gamal & Anbar, 2017).
Supramolecular Chemistry and Calixpyrrole Scaffolds
Calixpyrrole components are utilized in the self-assembly of supramolecular capsules, offering a structural and conformational analogy to calixarenes. These capsules, derived from calixpyrrole scaffolds, show potential in various applications, including guest inclusion properties and the construction of molecular capsules with diverse functionalities (Ballester, 2011).
Orientations Futures
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds, particularly those with low molecular weight like compound 4h, could be appealing lead compounds beneficial to subsequent optimization . They are being developed as a class of derivatives targeting FGFR with development prospects .
Propriétés
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-6-8(1-3-14-11)10-5-9-2-4-15-12(9)16-7-10/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOIZBSJIYWZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

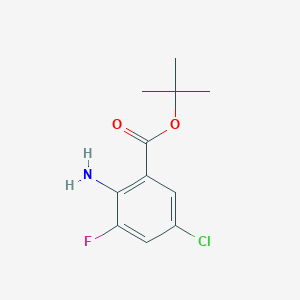
![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)
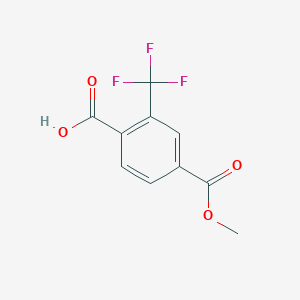
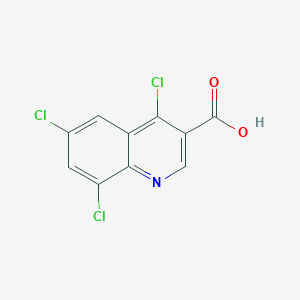
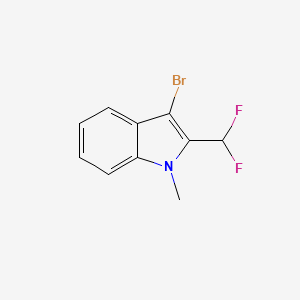
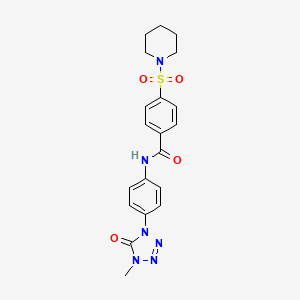
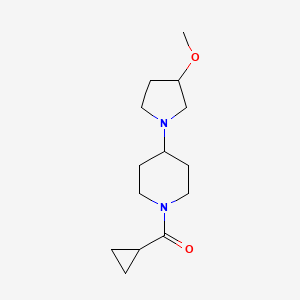
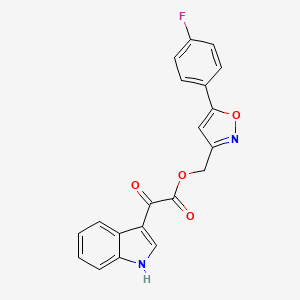
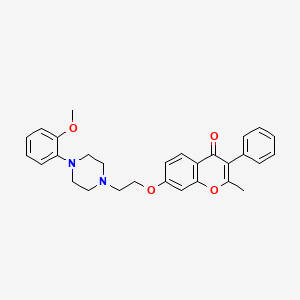
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)
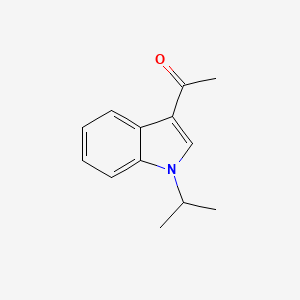
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
